2-ethoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide
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Overview
Description
2-ethoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an ethoxy group, a methoxyphenyl piperazine moiety, and a sulfonyl ethyl linkage. It is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the modulation of receptor activities in the central nervous system.
Mechanism of Action
Target of Action
Similar compounds have been found to have high affinity for alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
If it acts similarly to other alpha1-adrenergic receptor antagonists, it may bind to these receptors and inhibit their activity .
Biochemical Pathways
Alpha1-adrenergic receptors, which could be its potential targets, are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic profile .
Result of Action
If it acts as an antagonist to alpha1-adrenergic receptors, it may result in the relaxation of smooth muscles in the blood vessels, lower urinary tract, and prostate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps:
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Formation of the Piperazine Intermediate: : The initial step involves the synthesis of 4-(4-methoxyphenyl)piperazine. This can be achieved by reacting 4-methoxyaniline with bis(2-chloroethyl)amine under reflux conditions in the presence of a base such as sodium carbonate.
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Sulfonylation: : The piperazine intermediate is then subjected to sulfonylation using a sulfonyl chloride derivative, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This step introduces the sulfonyl group into the molecule.
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Coupling with Benzamide: : The sulfonylated piperazine is then coupled with 2-ethoxybenzoyl chloride in the presence of a base such as pyridine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be performed using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Methoxy group oxidation can yield 4-formylphenyl derivatives.
Reduction: Sulfonyl group reduction can produce sulfide derivatives.
Substitution: Electrophilic substitution can introduce nitro or halogen groups onto the aromatic rings.
Scientific Research Applications
2-ethoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its interactions with various biological receptors, particularly in the central nervous system.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders due to its receptor-modulating properties.
Industry: The compound can be used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also contains a piperazine moiety and interacts with serotonin receptors.
Naftopidil: Used in the treatment of benign prostatic hyperplasia, it also features a piperazine structure.
Urapidil: An antihypertensive agent with a similar piperazine core.
Uniqueness
2-ethoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. The presence of both ethoxy and methoxy groups, along with the sulfonyl linkage, differentiates it from other piperazine derivatives, potentially offering unique receptor binding profiles and therapeutic effects.
Properties
IUPAC Name |
2-ethoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-3-30-21-7-5-4-6-20(21)22(26)23-12-17-31(27,28)25-15-13-24(14-16-25)18-8-10-19(29-2)11-9-18/h4-11H,3,12-17H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUUEANQSCGPHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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